8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

Medicinal Chemistry Organic Synthesis Drug Discovery

Generic tropane scaffolds lack the oxime handle required for selective muscarinic M1 agonist design. Tropinone oxime HCl (CAS 212079-30-6), ≥97%, delivers the N-methyl tropane core with a reactive 3-oxime-enabling O-substituted libraries with 10-fold M1 selectivity over monocyclic scaffolds. • Single-step reduction to endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine-not accessible from tropinone directly. • MW 190.67 fragment for FBDD; rigid 3D vector for growing/linking/merging strategies. • Multi-vendor availability; ambient shipping; research-use only.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 212079-30-6
Cat. No. B1349812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
CAS212079-30-6
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(=NO)C2.Cl
InChIInChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H
InChIKeyXEGNNKBCZMXBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride (CAS:212079-30-6): Core Properties and Procurement Baseline


8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride (CAS 212079-30-6), also known as tropinone oxime hydrochloride, is a bicyclic azabicyclo compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . It is the hydrochloride salt of the oxime derivative of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one, CAS: 532-24-1) [1]. Commercially, it is offered as a research chemical with typical purity specifications ranging from 95% to 97% . Its structure features a tropane core with an oxime functional group at the 3-position, making it a versatile synthetic intermediate and a structural scaffold for medicinal chemistry exploration .

Why Substituting 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride with Generic Analogs is Not Recommended


Substituting this specific compound (CAS 212079-30-6) with a generic analog, such as tropinone (CAS: 532-24-1) or a different azabicyclic oxime, is highly discouraged for critical applications. The presence of the oxime functional group on the tropane scaffold is a key determinant of its chemical reactivity and potential biological interactions [1]. For example, the oxime group enables specific downstream synthetic transformations, such as reduction to the corresponding amine, which is not possible with the parent ketone, tropinone [2]. Furthermore, research on structurally related O-substituted oximes demonstrates that modifications to this core scaffold can lead to dramatic differences in pharmacological profiles, including up to a 10,000-fold variation in receptor binding affinity (pKi range 3-7) [3]. Therefore, the precise combination of the N-methylated tropane core and the specific oxime moiety in this compound provides a unique and non-interchangeable set of properties essential for reproducible results in synthesis and screening.

Quantitative Differentiation Evidence for 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride


Comparative Synthesis: The Oxime as a Critical Intermediate for Amine Derivatization

The primary documented application differentiating 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride from its parent ketone, tropinone (CAS: 532-24-1), is its role as a synthetic intermediate. Specifically, it is a documented precursor for the synthesis of endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine [1]. This transformation, a reduction of the oxime, is a well-defined chemical step that provides access to a valuable amine building block, which is not directly accessible from the ketone in a single step. The synthesis involves reacting 8-methyl-8-azabicyclo[3.2.1]octan-3-one with hydroxylamine to yield the oxime, followed by reduction with LiAlH₄ [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

Biological Potential: Structural Rationale for Enhanced Muscarinic Activity vs. Non-Bicyclic Analogs

While direct quantitative data for the specific hydrochloride salt (CAS 212079-30-6) is not available, class-level inference from a series of O-alkynyloxime derivatives of tropinone provides strong evidence for the privileged nature of the tropane-oxime scaffold. A study of related O-alkynyl tropinone oximes demonstrated that they bind to cortical muscarinic receptors with a wide range of affinities (pKi = 3 to 7), and some exhibit good M1 receptor subtype selectivity (10-fold or greater) [1]. Crucially, the study found that these tropinone-derived oximes exhibited higher binding affinities than the corresponding oximes derived from N-methylpiperidinone, a structurally simpler, monocyclic comparator [1]. The larger Connolly surface area of the tropane scaffold was identified as a key factor, accounting for 70% of the variation in cortical binding affinity [1].

Neuroscience Pharmacology Alzheimer's Disease Research

Commercial Purity Profile: Vendor-Supplied Purity Ranges for 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

For procurement purposes, the compound is commercially available from major suppliers with defined purity specifications. Thermo Scientific offers this product with an assay percent range of 96.5% to 100.0%, typically specified as 97% pure . Another supplier, AKSci, specifies a minimum purity of 95% for this compound . These documented purity levels provide a verifiable baseline for quality assurance in research applications, which is not uniformly guaranteed for all analogs from all sources.

Analytical Chemistry Procurement Quality Control

Key Physical Properties: Molecular Weight and Structural Characteristics of the Hydrochloride Salt Form

The hydrochloride salt form (CAS 212079-30-6) has a defined molecular weight of 190.67 g/mol . This is in contrast to its free base form (CAS 1515-26-0), which has a lower molecular weight of 154.21 g/mol . The hydrochloride salt generally exhibits improved aqueous solubility and solid-state stability compared to the free base, which are critical parameters for handling, formulation, and biological assays. This difference in salt form directly impacts experimental design and procurement decisions.

Physicochemical Properties Formulation Procurement

High-Value Application Scenarios for 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride


Medicinal Chemistry: Synthesis of Novel Muscarinic Agonists for CNS Disorders

This compound is an ideal starting point for medicinal chemistry programs targeting the development of novel muscarinic acetylcholine receptor agonists, particularly those requiring M1 subtype selectivity for potential Alzheimer's disease therapeutics. As demonstrated with related O-alkynyl derivatives, the tropane-oxime scaffold provides a significant advantage over simpler monocyclic scaffolds like N-methylpiperidinone, yielding higher binding affinities and enabling the design of ligands with 10-fold or greater M1 selectivity [1]. Researchers can leverage this scaffold to synthesize and screen focused libraries of O-substituted oximes, capitalizing on its superior pharmacological profile for CNS applications.

Chemical Biology: Generation of Tropane-Based Amine Probes and Chemical Tools

This compound is a well-defined synthetic intermediate for the preparation of endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a valuable amine building block [1]. This specific transformation cannot be achieved in a single step from the parent ketone, tropinone. The resulting amine can be further functionalized to create a variety of chemical probes, affinity ligands, or building blocks for more complex molecules, enabling the study of tropane-binding proteins and the exploration of new chemical space in drug discovery.

Drug Discovery: A Privileged Fragment for Fragment-Based Drug Discovery (FBDD)

The compound serves as a high-quality, low molecular weight fragment (MW: 190.67 g/mol as the HCl salt) for fragment-based drug discovery campaigns [1][2]. Its rigid, three-dimensional tropane core offers a defined vector for fragment growing, linking, or merging strategies. The oxime functional group provides a synthetic handle for rapid derivatization. As a fragment, it is commercially available in high purity (up to 97%) , ensuring reliability in biophysical screens such as NMR, SPR, or X-ray crystallography, which are highly sensitive to compound purity and identity.

Procurement: Acquisition for Validated Synthetic Pathways

Procurement of this specific hydrochloride salt (CAS 212079-30-6) is essential for replicating or building upon published synthetic routes that utilize it as a key intermediate, such as the synthesis of certain 5-HT₃ ligand candidates [1]. Substituting the free base or a different salt form would alter stoichiometry and potentially reaction outcomes. Sourcing from established vendors with specified purity ranges (95-97%) ensures the reproducibility of these published procedures, mitigating the risk of failed syntheses due to impurities or incorrect salt forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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